Cas no 2060039-75-8 (7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile)

7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-3-carbonitrile, 7-methyl-2-(trifluoromethyl)-
- 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
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- MDL: MFCD30476887
- インチ: 1S/C12H8F3NO/c1-7-2-3-8-5-9(6-16)11(12(13,14)15)17-10(8)4-7/h2-5,11H,1H3
- InChIKey: YDESYBLQGKIKBN-UHFFFAOYSA-N
- ほほえんだ: C1(C(F)(F)F)OC2=CC(C)=CC=C2C=C1C#N
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318954-1.0g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-318954-0.5g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 0.5g |
$1111.0 | 2023-09-05 | ||
Enamine | EN300-318954-2.5g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 2.5g |
$2268.0 | 2023-09-05 | ||
Enamine | EN300-318954-10g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 10g |
$4974.0 | 2023-09-05 | ||
Enamine | EN300-318954-0.1g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 0.1g |
$1019.0 | 2023-09-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043880-1g |
7-Methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 95% | 1g |
¥5775.0 | 2024-04-17 | |
Enamine | EN300-318954-10.0g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 10.0g |
$4974.0 | 2023-02-24 | ||
Enamine | EN300-318954-1g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 1g |
$1157.0 | 2023-09-05 | ||
Enamine | EN300-318954-0.05g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 0.05g |
$972.0 | 2023-09-05 | ||
Enamine | EN300-318954-5.0g |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
2060039-75-8 | 5.0g |
$3355.0 | 2023-02-24 |
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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3. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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S. Ahmed Chem. Commun., 2009, 6421-6423
7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrileに関する追加情報
7-Methyl-2-(Trifluoromethyl)-2H-Chromene-3-Carbonitrile: A Comprehensive Overview
The compound 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, with CAS No. 2060039-75-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the chromene family, which is a class of bicyclic compounds characterized by a fused benzene ring and a pyran ring. The presence of a trifluoromethyl group and a cyano group introduces unique electronic and structural properties, making it a valuable compound for various applications.
The synthesis of 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that the trifluoromethyl group enhances the molecule's lipophilicity, improving its bioavailability. Additionally, the cyano group can act as a bioisostere for carboxylic acids, offering new avenues for drug design. Preclinical trials have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
In the realm of materials science, 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has been investigated for its role in creating advanced polymers and optoelectronic materials. Its conjugated system allows for efficient electron delocalization, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has focused on incorporating this compound into polymer frameworks to enhance their mechanical stability and thermal resistance.
The structural uniqueness of this compound also makes it an ideal candidate for studying chemical reactivity under extreme conditions. For instance, its ability to undergo metal-catalyzed cross-coupling reactions has been exploited in the synthesis of complex natural products and synthetic analogs. Furthermore, computational chemistry studies have provided insights into its electronic structure, paving the way for predictive modeling in drug discovery.
In conclusion, 7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and promising applications across multiple disciplines underscore its importance in contemporary scientific research. As advancements in synthetic methodologies and computational tools continue to evolve, this compound is poised to play an even greater role in shaping future innovations.
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